![molecular formula C10H12N2S B14240284 5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole CAS No. 189745-34-4](/img/structure/B14240284.png)
5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene is a heterocyclic compound that combines the structural features of imidazole and thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene typically involves the construction of the imidazole and thiophene rings followed by their coupling. One common method is the cyclization of amido-nitriles to form substituted imidazoles, which can then be coupled with thiophene derivatives . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts are often employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings.
Wissenschaftliche Forschungsanwendungen
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other organic materials.
Wirkmechanismus
The mechanism of action of 2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity. The pathways involved often include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole and 2-ethyl-4-methylimidazole share structural similarities and exhibit similar chemical properties.
Thiophene Derivatives: Compounds such as 2-methylthiophene and 3-methylthiophene are structurally related and can undergo similar chemical reactions.
Uniqueness
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene is unique due to the combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
189745-34-4 |
|---|---|
Molekularformel |
C10H12N2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C10H12N2S/c1-7-3-4-13-10(7)8(2)9-5-11-6-12-9/h3-6,8H,1-2H3,(H,11,12) |
InChI-Schlüssel |
AOISAOGWBMJBPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(C)C2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
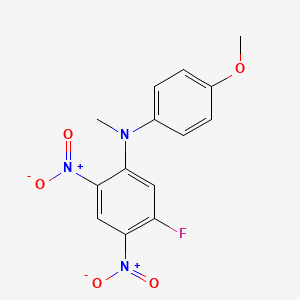
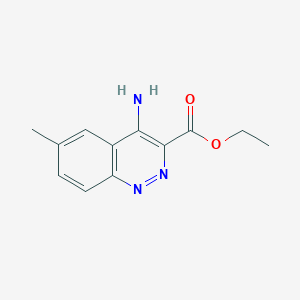
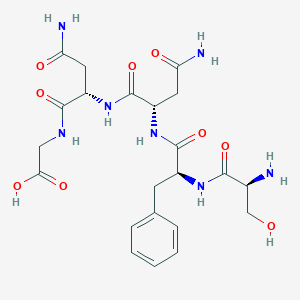
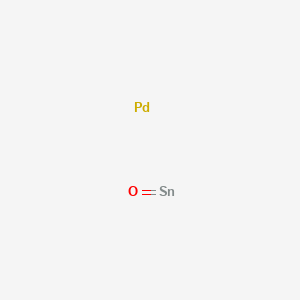


![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)

![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)
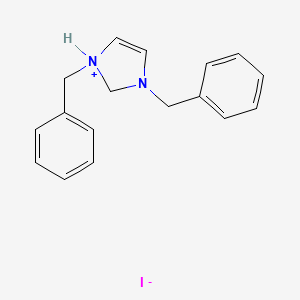
![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
